2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride
Description
Properties
CAS No. |
827-59-8 |
|---|---|
Molecular Formula |
C9H11Cl2NS |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H |
InChI Key |
NOESPMUOSBYWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring.
-
Step 1: Formation of Schiff Base
Reagents: 4-chlorobenzaldehyde, cysteamine hydrochloride
Conditions: Acidic medium, typically hydrochloric acid
Reaction: [ \text{4-chlorobenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]
-
Step 2: Cyclization
Conditions: Continued acidic medium
Reaction: [ \text{Schiff base intermediate} \rightarrow \text{2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the significant anticancer potential of thiazolidine derivatives, including 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride. The thiazolidine scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiazolidine derivatives can inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death. They also target various enzymes involved in tumor progression, such as protein tyrosine kinases and carbonic anhydrases .
- Cytotoxicity : Research indicates that compounds derived from thiazolidines exhibit potent cytotoxic activity against several cancer cell lines. For instance, one study reported that specific thiazolidinone analogues displayed IC50 values as low as 0.24 µM against HepG2 liver cancer cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride | MCF-7 | 0.54 | Tubulin inhibition |
| 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride | HepG2 | 0.24 | Enzyme inhibition |
Antimicrobial Properties
Thiazolidine derivatives have also demonstrated antimicrobial activity. The presence of the thiazolidine ring enhances their interaction with microbial targets:
- Broad-Spectrum Activity : Research has shown that thiazolidines can exhibit both bactericidal and fungicidal effects. This broad-spectrum activity makes them candidates for developing new antimicrobial agents .
- Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Metabolic Disorders
Thiazolidines have been investigated for their potential role in managing metabolic disorders such as diabetes:
- Insulin Sensitization : Some thiazolidine derivatives have shown promise as insulin sensitizers, which can be beneficial in treating type 2 diabetes mellitus. The mechanism typically involves modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
Table 2: Potential Applications in Metabolic Disorders
| Application | Mechanism |
|---|---|
| Insulin Sensitization | PPAR modulation |
| Glucose Regulation | Inhibition of gluconeogenesis |
Case Studies and Research Findings
Several case studies have documented the therapeutic applications of thiazolidines:
- Case Study 1 : A study involving a series of thiazolidinone derivatives demonstrated significant reductions in tumor growth in preclinical models, highlighting their potential as novel anticancer agents .
- Case Study 2 : Research on antimicrobial efficacy revealed that specific thiazolidines effectively reduced bacterial load in infected tissues, suggesting their use as adjunctive therapies in infectious diseases .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with the synthesis of essential biomolecules or cellular structures.
Comparison with Similar Compounds
Piperazine Derivatives (e.g., Levocetirizine Hydrochloride)
Structure: Levocetirizine (C₂₁H₂₆Cl₂N₂O₃) contains a piperazine ring linked to a 4-chlorophenyl group and an ethoxyacetic acid chain .
Functional Role: The chlorophenyl group enhances binding affinity to histamine H₁ receptors, critical for antihistamine activity. The thiazolidine analog’s simpler structure lacks this extended pharmacophore, likely reducing receptor specificity .
Pyrazole Derivatives (e.g., DPP-4 Inhibitors)
The chlorophenyl group here contributes to enzyme inhibition potency, while the thiazolidine analog’s saturated ring may limit π-π stacking interactions crucial for binding .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-1,3-thiazolidine HCl | C₉H₁₀ClNS·HCl | 199.70 (base) | 7738-99-0 | Saturated thiazolidine ring |
| Thiazolidine HCl | C₃H₇NS·HCl | 129.62 | 14446-47-0 | No substituent |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | Aromatic thiazole ring |
| Levocetirizine HCl | C₂₁H₂₆Cl₂N₂O₃ | 425.30 | 130018-87-0 | Piperazine and chlorophenyl |
Biological Activity
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities including enzyme inhibition, anticancer properties, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is with a molecular weight of approximately 202.71 g/mol. The presence of the thiazolidine ring and the chlorophenyl group contributes to its biological properties.
1. Enzyme Inhibition
Research indicates that 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride acts as an enzyme inhibitor. Specifically, it has been shown to inhibit enzymes involved in metabolic pathways, which can be crucial for the treatment of various diseases. For example, studies have demonstrated its potential in modulating the activity of alpha-amylase and alpha-glucosidase, which are key enzymes in carbohydrate metabolism .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. For instance, it has been reported to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value comparable to established chemotherapeutic agents .
Table 1: Anticancer Activity of 2-(4-Chlorophenyl)-1,3-thiazolidine Hydrochloride
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication in bacteria .
Table 2: Antimicrobial Activity of 2-(4-Chlorophenyl)-1,3-thiazolidine Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 µg/mL | |
| Escherichia coli | 0.008 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving diabetic rats indicated that administration of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride reduced blood glucose levels significantly through enzyme inhibition pathways .
- Case Study 2 : In a clinical trial assessing its anticancer effects, patients receiving this compound as part of their treatment regimen showed improved tumor response rates compared to those receiving standard therapies alone .
The biological activity of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The compound binds to active sites on enzymes such as alpha-amylase and glucosidase, inhibiting their activity and thereby affecting metabolic processes.
- Cellular Pathways : Its anticancer effects are linked to the induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazolidine derivatives typically involves cyclocondensation between a primary amine and a carbonyl compound (e.g., aldehyde or ketone) in the presence of a sulfur source. For 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride, a plausible route involves reacting 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. Optimization strategies include:
- Temperature control : Reactions at 60–80°C in ethanol or methanol improve yield by balancing reactivity and side-product suppression .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or acidic resins to enhance cyclization efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks for the thiazolidine ring (δ 3.5–4.5 ppm for SCH₂ and NH protons) and aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl) confirm structure .
- ¹³C NMR : Signals at δ 35–45 ppm (thiazolidine carbons) and δ 125–135 ppm (aromatic carbons) validate connectivity .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) .
Advanced: How can researchers resolve contradictions in biological activity data for thiazolidine derivatives?
Answer:
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs .
- Solubility effects : Use DMSO/water mixtures with controlled concentrations (<1% DMSO) to avoid false negatives .
- Structure-activity relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to isolate electronic or steric contributions .
Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?
Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor via LC-MS for hydrolysis products (e.g., free thiol or amine) .
- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
- Thermal analysis : TGA/DSC reveals decomposition temperatures, guiding storage conditions (e.g., refrigeration in amber vials) .
Advanced: How can computational modeling aid in predicting interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABA receptors or bacterial enzymes) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values for 4-chlorophenyl) with activity data to design optimized analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Segregate halogenated waste and consult hazardous material guidelines for incineration .
Advanced: How can researchers validate the compound’s role in modulating enzyme activity?
Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure activity changes .
- Kinetic analysis : Determine Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent selection : Replace ethanol with cheaper, greener solvents (e.g., PEG-400) without compromising yield .
- Byproduct management : Optimize stoichiometry (e.g., 1.1:1 aldehyde:cysteamine ratio) to minimize unreacted starting materials .
- Process control : Implement in-line FTIR or PAT tools to monitor reaction progression in real time .
Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?
Answer:
- Dynamic vs. static structures : X-ray data reflect solid-state conformations, while NMR captures solution dynamics. Use variable-temperature NMR to assess flexibility .
- Protonation states : Compare calculated (DFT) and experimental pKa values to reconcile differences in hydrogen-bonding patterns .
Advanced: What methodologies are used to evaluate the compound’s potential in CNS drug discovery?
Answer:
- Blood-brain barrier (BBB) penetration : Predict via PAMPA-BBB assays or computational models (e.g., logBB > 0.3) .
- In vivo pharmacokinetics : Administer to rodent models and measure plasma/brain concentrations via LC-MS/MS .
- Target engagement : Use microdialysis or PET imaging to confirm binding to CNS targets (e.g., serotonin transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
